3-((1-(环丙基磺酰基)哌啶-3-基)氧基)-6-甲基吡哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

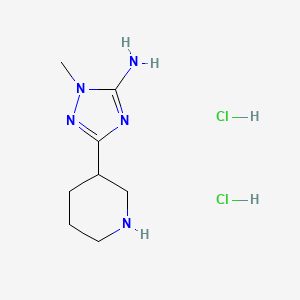

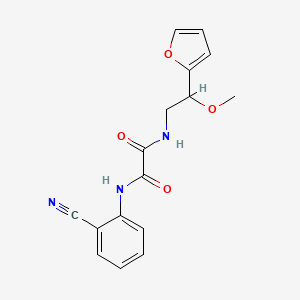

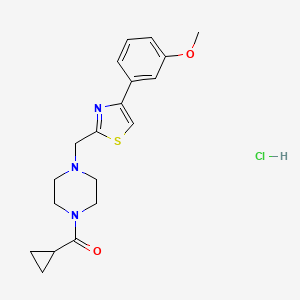

The compound “3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine” is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a piperidine ring, which is a common structure in many pharmaceuticals . The cyclopropylsulfonyl group attached to the piperidine ring could potentially alter the compound’s properties and reactivity.

科学研究应用

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks for drug construction. Their six-membered heterocyclic structure, including one nitrogen atom and five carbon atoms, makes them versatile for designing novel pharmaceuticals. Researchers have explored various synthetic methods to create substituted piperidines, including cyclization, hydrogenation, and multicomponent reactions. The compound , 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine , may offer potential as a scaffold for drug development .

Dual Kinase Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives, including compounds similar to our target, have been investigated as dual inhibitors of clinically relevant kinases. For instance, these derivatives exhibit activity against the Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). Such dual inhibition can be valuable in cancer therapy .

Spiropiperidines and Condensed Piperidines

Researchers have explored the synthesis of spiropiperidines and condensed piperidines. These structural motifs are present in natural products and pharmaceuticals. Investigating the reactivity of our compound toward these frameworks could yield interesting results .

Biological Evaluation and Pharmacological Activity

Understanding the biological effects of piperidine derivatives is crucial. Researchers have evaluated the pharmacological activity of synthetic and natural piperidines. Investigate whether 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine interacts with specific receptors, enzymes, or cellular pathways. This information could guide its potential therapeutic applications .

Functionalization and Amination

Functionalizing piperidines allows access to diverse chemical space. Explore methods for introducing substituents at different positions on the piperidine ring. Amination reactions, for instance, can lead to novel derivatives with altered properties .

Multicomponent Reactions and Beyond

Multicomponent reactions (MCRs) provide efficient routes to complex molecules. Investigate whether our compound participates in MCRs, leading to structurally diverse piperidine-based compounds. Additionally, consider exploring beyond piperidines—could this compound serve as a precursor for other heterocycles?

属性

IUPAC Name |

3-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-10-4-7-13(15-14-10)19-11-3-2-8-16(9-11)20(17,18)12-5-6-12/h4,7,11-12H,2-3,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQODABQMUGNZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopentylacetamide](/img/structure/B2465015.png)

![Ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2465020.png)

![methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2465021.png)

![Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate](/img/structure/B2465029.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465033.png)